molecular formula C15H14N4O B2713022 1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 895360-72-2

1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

Cat. No.: B2713022
CAS No.: 895360-72-2
M. Wt: 266.304
InChI Key: UPEKCMOXLJFJHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a chemical compound based on the 1,2,4-triazolo[1,5-a]pyrimidine (TZP) scaffold, a structure of significant interest in medicinal chemistry and drug discovery research. The TZP core is recognized as a privileged structure in the development of novel therapeutic agents and has been investigated for a wide spectrum of biological activities . This particular derivative serves as a valuable building block for researchers exploring new inhibitors and probes for enzymatic activity. The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has been identified as a novel class of inhibitors targeting the HIV-1 Reverse Transcriptase-associated Ribonuclease H (RNase H) activity . The RNase H function is an appealing drug target as it is one of the few HIV-1 encoded enzymatic functions not yet targeted by any approved antiretroviral drug . Research into TZP derivatives, including structural explorations around the core, provides crucial insights for the future optimization of allosteric RNase H inhibitors . Beyond virology, the TZP scaffold is present in diverse research compounds investigated for antibacterial, antifungal, antiparasitic, and anticancer properties, highlighting its versatility and broad relevance in life science research . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(5,7-dimethyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-9-13(11(3)20)10(2)19-15(16-9)17-14(18-19)12-7-5-4-6-8-12/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEKCMOXLJFJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC(=NN12)C3=CC=CC=C3)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone involves multiple steps, typically starting with the preparation of the triazole and pyrimidine precursors One common synthetic route includes the cyclocondensation of hydrazine derivatives with β-diketones, followed by the formation of the triazole ring through a cyclization reactionIndustrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups under appropriate conditions.

    Cyclization: The triazole and pyrimidine rings can participate in cyclization reactions, forming various fused ring systems

Scientific Research Applications

Biological Activities

Triazolo-pyrimidines exhibit a wide range of biological activities. The specific compound under discussion has been investigated for its potential as an inhibitor in various biological pathways:

  • Antiviral Activity : Research has indicated that derivatives of triazolo-pyrimidines can inhibit viral replication mechanisms. For instance, certain compounds within this class have shown promise as inhibitors of HIV-1 by targeting RNase H activity .
  • Anti-inflammatory Properties : Triazolo-pyrimidines have been studied for their ability to modulate inflammatory responses. Some derivatives have demonstrated efficacy in reducing inflammation through inhibition of specific enzymes involved in inflammatory pathways.
  • Anticancer Potential : The structural characteristics of triazolo-pyrimidines make them suitable candidates for cancer therapeutics. Studies have reported that modifications to the phenyl ring can enhance anticancer activity by affecting cellular signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 Value (µM)Reference
HIV-1 Inhibition1-(5,7-Dimethyl-2-phenyl...17.7
Anti-inflammatoryVarious Triazolo-PyrimidinesNot specified
AnticancerModified Triazolo-PyrimidinesNot specified

Potential Therapeutic Uses

Given its diverse biological activities, 1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone may find applications in:

  • Pharmaceutical Development : As a lead compound for developing antiviral drugs targeting HIV or other viral infections.
  • Anti-inflammatory Medications : Formulating drugs aimed at reducing chronic inflammation associated with various diseases.
  • Cancer Treatment : Exploring its role as part of combination therapies to enhance efficacy against specific cancer types.

Mechanism of Action

The mechanism of action of 1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The triazolopyrimidine scaffold is highly modifiable, and minor substituent changes significantly alter physicochemical and biological properties. Below is a detailed comparison with analogous compounds:

Substituent Variations on the Triazolopyrimidine Core

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences/Applications References
1-(7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone - Methyl at C7
- Phenyl at C2
- Acetyl at C6
C₁₄H₁₂N₄O 252.27 Lacks the C5 methyl group, reducing steric hindrance. Used as a synthetic intermediate in heterocyclic chemistry.
1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone - Trifluoromethyl at C2
- Hydroxyl at C7
- Acetyl at C6
C₁₀H₇F₃N₄O₂ 288.19 Electron-withdrawing CF₃ group enhances electrophilicity; hydroxyl improves solubility. Potential for bioactivity modulation.
UCB-FcRn-84 (Racemate) - 3-Fluorophenyl at C7
- Methyl at C5
- Dihydro core (4,7-dihydro)
C₁₃H₁₁F₃N₄O 296.25 Dihydro structure increases conformational flexibility. Studied for binding to neonatal Fc receptor (FcRn), indicating therapeutic potential in autoimmune diseases.
1-(5-Methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone - Methyl at C5
- Dihydro core (4,7-dihydro)
C₈H₁₀N₄O 178.19 Simplified structure with reduced aromaticity; likely used in early-stage drug discovery for pharmacokinetic optimization.

Impact of Substituents on Properties

  • Methyl Groups: The 5,7-dimethyl substitution in the target compound enhances lipophilicity and metabolic stability compared to mono-methyl analogs (e.g., the C7-methyl derivative in ).
  • Phenyl vs. Fluorophenyl : The phenyl group at C2 contributes to π-π stacking interactions in binding assays, while fluorophenyl (as in UCB-FcRn-84) introduces electronegativity, improving target affinity .

Biological Activity

1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological implications, particularly in the context of anticancer and antiviral properties.

Structural Characteristics

The compound has the molecular formula C15H14N4OC_{15}H_{14}N_{4}O and a molecular weight of approximately 254.3 g/mol. Its structure features a triazolo-pyrimidine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds with triazolo-pyrimidine scaffolds exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and subsequent apoptosis in cancer cells .
  • Research Findings : In vitro assays demonstrated that derivatives of triazolo-pyrimidines showed promising results against various cancer cell lines, including HeLa and L363 cells. The half-maximal inhibitory concentration (IC50) values for some derivatives were reported in the low micromolar range .
CompoundCell LineIC50 (µM)
This compoundHeLa4.1
Other derivativesL36310.5

Antiviral Activity

The compound has also been explored for its antiviral properties:

  • HIV Inhibition : Research indicates that triazolo-pyrimidines can inhibit HIV replication by targeting reverse transcriptase and RNase H activity. Compounds structurally related to this compound have shown IC50 values in the micromolar range against HIV-1 .
CompoundTargetIC50 (µM)
This compoundRNase H17.7

Study on Anticancer Activity

A study conducted on various triazolo-pyrimidine derivatives found that modifications at the phenyl ring significantly impacted their anticancer efficacy. The introduction of electron-donating groups enhanced activity against specific cancer types .

Study on Antiviral Properties

In another study focusing on HIV inhibition, a series of triazolo-pyrimidine derivatives were synthesized and tested for their ability to inhibit viral replication. The findings suggested that structural modifications could lead to improved potency against HIV .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(5,7-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves a multicomponent reaction of aldehydes, aminotriazoles, and ketones or esters. For example, using 4-chlorobenzaldehyde, 3-amino-1,2,4-triazole, and ethyl cyanoacetate with TMDP (tetramethylenediamine piperazine) as a dual solvent-catalyst in ethanol/water (1:1 v/v) under reflux achieves ~92% yield. Optimizing solvent ratios, catalyst loading (e.g., 10 mol% TMDP), and temperature (65°C in molten-state TMDP) enhances efficiency. Catalyst reuse without purification is feasible, maintaining yields over multiple cycles .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is critical for structural confirmation, with aromatic protons appearing as multiplets in δ 7.2–8.1 ppm and methyl groups as singlets near δ 2.5 ppm. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 308.1284). Chiral separation of enantiomers uses Chiralpak AD columns with heptane/isopropanol (8:2) via supercritical fluid chromatography (SFC), achieving 100% enantiomeric excess .

Q. What are the primary pharmacological targets or biological activities reported for this compound?

  • Methodological Answer : Derivatives of this scaffold exhibit binding to the neonatal Fc receptor (FcRn), modulating IgG recycling, as shown in X-ray crystallography and analytical ultracentrifugation studies . Analogous triazolopyrimidines inhibit HCV RNA-dependent RNA polymerase (e.g., IC₅₀ = 6 nM) and microtubule dynamics, making them candidates for neurodegenerative tauopathies .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of triazolopyrimidine derivatives to obtain the desired substitution pattern?

  • Methodological Answer : Regioselectivity depends on reaction conditions. For example, ionic liquid vs. acidic environments direct cyclization to form either 5-methyl-7-phenyl or 7-methyl-5-phenyl isomers. Using ethyl 3-oxobutanoate under molten TMDP favors the 5,7-dimethyl-2-phenyl configuration, confirmed by ¹H NMR coupling patterns and NOE experiments .

Q. What strategies are effective in resolving racemic mixtures of this compound into enantiomerically pure forms?

  • Methodological Answer : Chiral chromatography using a Chiralpak AD phase with heptane/isopropanol (8:2) at 300 mL/min separates enantiomers (retention times: 8.22 min and 10.40 min). Preparative SFC scales this for mg-to-gram quantities, validated by polarimetry and circular dichroism .

Q. What approaches are used to evaluate the structure-activity relationship (SAR) of this compound in microtubule-targeting applications?

  • Methodological Answer : SAR studies involve synthesizing analogs with varying substituents (e.g., chloro, fluoro) at the 5- and 7-positions. Biological evaluation includes tubulin polymerization assays (IC₅₀ values) and cytotoxicity profiling in SH-SY5Y neuroblastoma cells. Molecular docking into the colchicine-binding site of β-tubulin (PDB: 1SA0) identifies critical hydrophobic interactions .

Q. How can catalyst toxicity and handling challenges be mitigated during large-scale synthesis?

  • Methodological Answer : Replacing toxic catalysts like piperidine with TMDP reduces hazards. TMDP’s low volatility and recyclability (via aqueous extraction) minimize waste. For scale-up, ethanol/water solvent systems improve safety profiles, while reaction monitoring via inline TLC (ethyl acetate/light petroleum eluent) ensures process control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.